4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide
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Overview
Description
4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with various functional groups, including a thiophene and furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the piperazine ring is functionalized with the desired substituents. Key steps may include:
Formation of the Piperazine Core: Starting from ethyl piperazine-1-carboxylate, the core structure is formed.
Introduction of the Thiophene and Furan Groups: Using thiophene-2-carboxylic acid and furan-2-carboxylic acid, these groups are introduced through esterification or amidation reactions.
Final Condensation: The final product is obtained by condensing the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides or furans with additional oxygen functionalities.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones, and hydroxylated furans.
Reduction Products: Alcohol derivatives of the piperazine ring.
Substitution Products: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiophene and furan rings can interact with biological macromolecules through π-π stacking or hydrogen bonding, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their pharmacological properties.
Furan Derivatives: Compounds such as furan-2-carboxylic acid derivatives are used in various chemical and biological applications.
Uniqueness
4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide is unique due to its combination of a piperazine ring with both thiophene and furan moieties. This structural complexity allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethyl-2,3-dioxo-N-[(5-thiophen-2-ylfuran-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-2-18-7-8-19(15(21)14(18)20)16(22)17-10-11-5-6-12(23-11)13-4-3-9-24-13/h3-6,9H,2,7-8,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDRPDZIJCMXDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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